molecular formula C18H22N2O2 B2427690 N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-07-8

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2427690
CAS No.: 852367-07-8
M. Wt: 298.386
InChI Key: ZKYXCLYMDVVNAD-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound featuring a 2-oxoacetamide (α-ketoamide) group linked to an indole core and an N-cyclohexyl-N-ethyl substituent. The α-ketoamide moiety is a privileged structure in medicinal chemistry, known for its versatile reactivity and ability to serve as a key pharmacophore for inhibiting various enzymes, including proteases . The indole scaffold is widely recognized for its diverse biological activities, which include anticancer, antiviral, and anti-inflammatory properties, making it a valuable template in drug discovery . This compound is of significant interest in pharmaceutical and biological research. Its structural framework suggests potential as a building block for developing therapeutic agents. Researchers can utilize it to explore structure-activity relationships, particularly in optimizing interactions with biological targets. The α-ketoamide group can act as an electrophile capable of forming reversible covalent bonds with the active sites of enzymes, a mechanism that is exploited in the design of inhibitors for a range of disease targets . The N-cyclohexyl-N-ethyl group contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties, such as membrane permeability. For Research Use Only. This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-20(13-8-4-3-5-9-13)18(22)17(21)15-12-19-16-11-7-6-10-14(15)16/h6-7,10-13,19H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYXCLYMDVVNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acylation: The indole core is then acylated using an appropriate acylating agent, such as an acid chloride or anhydride, to introduce the oxoacetamide group.

    N-Alkylation: The final step involves the N-alkylation of the acylated indole with cyclohexyl and ethyl groups using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for N-alkylation.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxopropanamide

Uniqueness

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide may be unique in its specific combination of functional groups, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can help identify its unique features and potential advantages in various applications.

Biological Activity

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the indole derivatives class, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Synthesis

The compound features a cyclohexyl group and an ethyl group attached to the nitrogen atom of the indole ring, with an oxoacetamide group at the 2-position of the indole structure. The synthesis typically involves:

  • Formation of the Indole Core : Using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Acylation : The indole core is acylated using agents like acid chlorides or anhydrides.
  • N-Alkylation : Finally, N-alkylation occurs with cyclohexyl and ethyl groups using alkyl halides in a basic medium.

The biological activity of this compound is largely attributed to its interaction with various molecular targets such as enzymes and receptors. Indole derivatives often modulate the activity of these targets, leading to significant biological effects .

Anticancer Activity

Research indicates that indole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific studies have shown that similar indole compounds have demonstrated efficacy against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Indole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses. For instance, compounds with structural similarities have shown significant reductions in cytokines such as IL-1β and TNF-α in animal models .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Indole derivatives are known to exhibit activity against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer effects of similar indole derivatives on human breast cancer cells, showing significant apoptosis induction (IC50 values < 10 µM) .
Study 2 Evaluated anti-inflammatory effects in a rat model of induced arthritis, where treatment led to a decrease in paw swelling and reduced levels of inflammatory cytokines .
Study 3 Assessed antimicrobial activity against E. coli and S. aureus, demonstrating effective inhibition at low concentrations (MIC values around 5 µg/mL).

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The compound can be synthesized via acylation of indole derivatives using chloroacetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine). Reflux conditions (e.g., 4–8 hours at 35–100°C) are critical for completing the reaction, monitored via TLC. Optimization involves adjusting solvent polarity (DMF or THF), stoichiometry of reactants, and catalyst use (e.g., NaH for nucleophilic substitution). Post-reaction purification typically involves recrystallization from pet-ether or ethanol .

Q. How can spectroscopic techniques (FT-IR, NMR) and X-ray crystallography confirm the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxoacetamide moiety, N-H stretches for indole at ~3400 cm⁻¹) .
  • NMR : Analyze ¹H and ¹³C signals (e.g., indole C3 proton at δ ~7.1–7.3 ppm, cyclohexyl protons as multiplet peaks at δ ~1.2–2.0 ppm) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., C=O bond ~1.21 Å, dihedral angles between indole and acetamide planes) to validate stereochemistry .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and bioactivity of this indole derivative?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Vibrational frequency analysis aligns with experimental FT-IR/Raman data to confirm stability .
  • Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). Prioritize binding affinity (ΔG) and hydrogen-bonding patterns with active-site residues .

Q. How do structural modifications at the indole 5-position (e.g., fluoro, methoxy substituents) influence the compound’s biological activity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -F) : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., anti-cancer targets like topoisomerase II).
  • Electron-donating groups (e.g., -OCH₃) : Increase solubility and alter π-π stacking interactions, potentially boosting anti-inflammatory efficacy. Comparative bioassays (e.g., IC₅₀ values in cell lines) and crystallographic data (substituent-induced conformational changes) are critical for structure-activity analysis .

Q. What strategies resolve contradictions in reported biological data (e.g., anti-cancer vs. anti-inflammatory efficacy) across studies?

  • Methodological Answer :

  • Dose-response profiling : Test across multiple concentrations (e.g., 1–100 µM) to identify biphasic effects.
  • Cell-line specificity : Compare activity in cancer (e.g., MCF-7) vs. immune (e.g., RAW 264.7) cells.
  • Mechanistic studies : Use Western blotting (e.g., p53 or NF-κB pathways) to clarify context-dependent signaling .

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